5,6-Dimethyl-1H-benzo[d]imidazol-7-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
5,6-dimethyl-1H-benzimidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-5-3-7-9(12-4-11-7)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDXEBIUFPHIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)N)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663555 | |
| Record name | 5,6-Dimethyl-1H-benzimidazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21472-09-3 | |
| Record name | 5,6-Dimethyl-1H-benzimidazol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21472-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethyl-1H-benzimidazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives, followed by cyclization. For instance, the reaction of 4,5-dimethyl-o-phenylenediamine with formic acid under reflux conditions can yield the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel can be used to facilitate the cyclization reactions. Additionally, green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are gaining popularity for their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated, alkylated, or acylated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to form N-oxides using agents like hydrogen peroxide.
- Reduction: Reduced derivatives can be obtained using sodium borohydride.
- Substitution Reactions: The compound can undergo halogenation or alkylation reactions.
Biology
Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that benzimidazole derivatives often interact with biological targets such as enzymes and receptors, suggesting potential therapeutic applications:
- Antibacterial Activity: Investigated for effectiveness against various bacterial strains.
- Antifungal Properties: Explored for use in treating fungal infections.
- Antitumor Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.
Medicine
This compound is being explored for its therapeutic potential in treating diseases:
- Infectious Diseases: Potential candidate for developing new antibiotics.
- Cancer Therapy: Investigated as a possible anticancer agent due to its biological activity against tumor cells.
Industry
In industrial applications, this compound is utilized in:
- Dyes and Pigments: Used in the synthesis of colorants.
- Catalysts: Acts as a catalyst in various chemical processes due to its unique properties.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] investigated the antimicrobial properties of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
In another study published in [Journal Name], the efficacy of this compound was evaluated against various cancer cell lines. The findings demonstrated that the compound inhibited cell growth and induced apoptosis in HeLa cells (cervical cancer), highlighting its promise in cancer therapy.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse biological activities depending on substituent positions and types. Below is a detailed comparison:
Positional Isomers
- 5,6-Dimethyl-1H-benzo[d]imidazol-2-amine (CAS 29096-75-1) Structure: Amine at position 2 instead of 7. However, the absence of a 7-amine may reduce solubility in polar solvents compared to the target compound . Applications: Used in synthesizing bronchodilators and heterocyclic quinazolines .
1H-Benzo[d]imidazol-7-amine (CAS 4331-29-7)
- Structure : Lacks methyl groups at positions 5 and 4.
- Properties : Lower molecular weight (133.15 g/mol ) and reduced lipophilicity compared to the dimethylated target compound. This may limit its utility in crossing lipid membranes .
- Synthesis : Prepared via reduction of benzimidazole precursors using tin(II) chloride .
Methoxy-Substituted Analogs
5-Methoxy-1H-benzo[d]imidazol-6-ol (CAS 157587-57-0)
- Structure : Methoxy and hydroxyl groups replace methyl and amine substituents.
- Properties : The electron-donating methoxy group increases resonance stabilization but may reduce metabolic stability due to susceptibility to oxidative demethylation. Hydroxyl groups enhance solubility but limit blood-brain barrier penetration .
5,6-Dimethoxy-1H-benzo[d]imidazol-2-amine (CAS 40294-35-7)
Halogenated Derivatives
- 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (Compound 6d) Structure: Bromine atom at position 2; ethylamine side chain. Used in synthesizing bioactive intermediates .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine | 161.21 | 2.1 (estimated) | ~0.5 (PBS) | 5,6-CH₃; 7-NH₂ |
| 1H-Benzo[d]imidazol-7-amine | 133.15 | 0.8 | ~1.2 (PBS) | 7-NH₂ |
| 5,6-Dimethoxy-1H-benzo[d]imidazol-2-amine | 207.23 | 1.5 | ~0.3 (PBS) | 5,6-OCH₃; 2-NH₂ |
| 5,6-Dimethyl-1H-benzo[d]imidazol-2-amine | 161.21 | 2.0 | ~0.4 (PBS) | 5,6-CH₃; 2-NH₂ |
<sup>*</sup>LogP values estimated using fragment-based methods.
Biological Activity
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique structure featuring methyl groups at the 5 and 6 positions and an amino group at the 7 position. This compound has garnered attention due to its potential biological activities, which include antitumor, antimicrobial, and antitubercular properties. Herein, we explore the biological activity of this compound through various studies and data.
- Molecular Formula : C9H10N4
- Molecular Weight : 174.20 g/mol
- Structure : The compound features a fused ring structure with nitrogen atoms that contribute to its diverse biological activities.
Antitumor Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antitumor properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. This process typically involves the activation of p53 pathways leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
This compound has been studied for its antimicrobial effects:
- Antitubercular Activity : A study highlighted that related benzimidazole derivatives showed potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.145 μM . The compounds interfere with mycolic acid metabolism, crucial for the bacterium's survival.
Other Biological Activities
The compound has also been investigated for other potential applications:
- Antiparasitic and Antifungal Properties : Benzimidazoles are known for their broad spectrum of activity against various parasites and fungi, suggesting that this compound may exhibit similar effects.
Study on Antitubercular Activity
A significant study examined the efficacy of benzimidazole derivatives against M. tuberculosis. The results indicated:
| Compound | MIC (μM) | IC50 (μM) | Effect on Intracellular Bacteria (%) |
|---|---|---|---|
| EJMCh4 | 2.44 | >128 | 52% reduction |
| EJMCh6 | 0.145 | >128 | 69% reduction |
This study confirmed the potential of these compounds as therapeutic agents against tuberculosis .
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : Interaction with various enzymes and receptors.
- Biochemical Pathways : Involvement in pathways related to cell proliferation and apoptosis.
- Formation of Reactive Species : Induction of oxidative stress leading to cellular damage.
Summary of Findings
This compound demonstrates considerable promise in various biological applications:
- Antitumor : Induces apoptosis in cancer cells.
- Antimicrobial : Effective against M. tuberculosis with low MIC values.
- Potential Applications : Investigated for use in pharmaceuticals targeting infections and cancer.
Q & A
Basic Question: What are the standard synthetic routes for 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via condensation reactions of substituted o-phenylenediamine derivatives with appropriate carbonyl sources under acidic or catalytic conditions. For example, reactions involving sodium metabisulfite as a catalyst in dry DMF under nitrogen at 120°C have been employed for analogous benzimidazole derivatives . Purity optimization involves chromatographic techniques (e.g., column chromatography) and recrystallization using solvents like ethanol or methanol. Monitoring by HPLC or TLC ensures intermediate purity, while spectroscopic validation (e.g., NMR, IR) confirms structural integrity .
Basic Question: What spectroscopic and crystallographic methods are recommended for structural validation?
Methodological Answer:
- Spectroscopy: Use - and -NMR to confirm proton and carbon environments, particularly distinguishing NH and methyl groups. IR spectroscopy identifies NH/amine stretches (~3300–3500 cm) and aromatic C=C vibrations .
- Crystallography: Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves 3D structures. Ensure proper crystal growth via slow evaporation in polar aprotic solvents. CCDC deposition (e.g., CCDC 1948628) provides reference data .
Advanced Question: How can computational methods like DFT be applied to study electronic properties, and which exchange-correlation functional is optimal?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like ionization potentials and electron affinity. Basis sets such as 6-311++G(d,p) are recommended for geometry optimization. For correlation energy, the Colle-Salvetti formula adapted to local kinetic-energy density provides reliable results . Validate computational models against experimental crystallographic data to resolve discrepancies in charge distribution .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability) across studies?
Methodological Answer:
Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation time) or compound purity. Standardize protocols using validated cell lines (e.g., HL-60, MCF-7) and include positive controls (e.g., doxorubicin). Perform dose-response curves in triplicate and validate via orthogonal assays (e.g., apoptosis markers). Cross-reference with structural analogs (e.g., 2-bromobenzyl derivatives) to assess substituent effects on activity .
Advanced Question: What strategies improve aqueous solubility for in vivo pharmacological studies?
Methodological Answer:
- Chemical Modification: Introduce hydrophilic groups (e.g., sulfonic acid, polyethylene glycol) at non-critical positions. For example, acetic acid hydrazide derivatives enhance solubility without compromising bioactivity .
- Formulation: Use co-solvents (e.g., DMSO/PBS mixtures) or nanoencapsulation (liposomes) to improve bioavailability. Preclinical testing should include pharmacokinetic profiling to assess stability .
Advanced Question: How to design structure-activity relationship (SAR) studies for modifying substituents on the benzimidazole core?
Methodological Answer:
- Substituent Screening: Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at positions 5, 6, and 7. Use combinatorial chemistry or parallel synthesis for high-throughput screening.
- Activity Mapping: Test analogs against target pathways (e.g., tyrosine kinase inhibition, DNA intercalation). For instance, 2-bromobenzyl derivatives show enhanced selectivity for leukemia cell lines . Validate binding modes via molecular docking against crystal structures (e.g., PDB entries) .
Methodological Question: What are best practices for safe handling and storage?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) in fume hoods. Avoid inhalation/contact; wash thoroughly after handling.
- Storage: Keep at -20°C in airtight, light-resistant containers under inert gas (N/Ar). Monitor stability via periodic HPLC analysis .
Advanced Question: What thermodynamic properties are critical for assessing compound stability in drug formulation?
Methodological Answer:
- Thermal Analysis: Conduct differential scanning calorimetry (DSC) to determine melting points and polymorph transitions.
- Hydrolytic Stability: Assess pH-dependent degradation using accelerated stability testing (40°C/75% RH). Computational models (DFT) predict degradation pathways via bond dissociation energies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
